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molecular formula C7H8N4O B8468719 Methyl N-(5-cyanoimidazol-4-yl)acetimidate

Methyl N-(5-cyanoimidazol-4-yl)acetimidate

Cat. No. B8468719
M. Wt: 164.16 g/mol
InChI Key: SLTZRPWSNZDEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288070B1

Procedure details

5 g of 4-amino-5-cyanoimidazole was suspended in 10 mL of DMF and 10 mL of trimethyl orthoacetate was added, followed by stirring at 90° C. for 30 minutes. The reaction solution was concentrated under reduced pressure and the residue was dilute with ethyl acetate, and then 4.2 g of desired compound deposited as a crystal was collected by filtration. The solution was concentrated and the residue was purified by silica gel column chromatograpy (eluent: ethyl acetate) and then recrystallized from ethyl acetate-n-hexane to obtain 2.9 g of a desired compound as a crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[C:7]#[N:8].[C:9](OC)(OC)([O:11][CH3:12])[CH3:10]>CN(C=O)C>[C:7]([C:6]1[NH:5][CH:4]=[N:3][C:2]=1[N:1]=[C:9]([O:11][CH3:12])[CH3:10])#[N:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1N=CNC1C#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was dilute with ethyl acetate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatograpy (eluent: ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(N=CN1)N=C(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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